molecular formula C8H6ClNOS B8698951 3-Chloro-6-methoxy-1,2-benzothiazole

3-Chloro-6-methoxy-1,2-benzothiazole

Cat. No.: B8698951
M. Wt: 199.66 g/mol
InChI Key: KRKWNQCJSABKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-methoxy-1,2-benzothiazole is a heterocyclic compound with the molecular formula C8H6ClNOS It is a derivative of benzisothiazole, characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 6-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-1,2-benzothiazole typically involves the chlorination of 6-methoxy-1,2-benzisothiazole. One common method is the reaction of 6-methoxy-1,2-benzisothiazole with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 3-position with a chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazole ring to benzisothiazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium thiophenoxide (NaSPh) in ethanol are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 3-alkoxy-6-methoxy-1,2-benzisothiazole or 3-thio-6-methoxy-1,2-benzisothiazole.

    Oxidation: Products include 3-chloro-6-methoxy-1,2-benzisothiazole sulfoxide or sulfone.

    Reduction: Products include 3-chloro-6-methoxy-1,2-benzisothiazoline.

Scientific Research Applications

3-Chloro-6-methoxy-1,2-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity towards these targets. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2-benzisothiazole: Lacks the methoxy group at the 6-position, which may affect its reactivity and applications.

    6-Methoxy-1,2-benzisothiazole: Lacks the chlorine atom at the 3-position, which may influence its chemical properties and biological activity.

    3-Methoxy-1,2-benzisothiazole: Has a methoxy group at the 3-position instead of chlorine, leading to different reactivity patterns.

Uniqueness

3-Chloro-6-methoxy-1,2-benzothiazole is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

3-chloro-6-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3

InChI Key

KRKWNQCJSABKNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NS2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L four-neck flask equipped with a stirrer, a thermometer and a condenser tube was charged with 90.6 g (0.5 mol) of 6-methoxy-1,2-benzisothiazol-3-one, 109.6 g (1.5 mol) of N,N-dimethylformamide and 150.0 g of chlorobenzene. While stirring, 89.2 g (0.75 mol) of thionyl chloride was added dropwise thereto at 80° to 90° C. over 1 hour, and the mixture was reacted at the same temperature for 5 hours. After terminating the reaction, the liquid reaction mixture was concentrated, and a crude product obtained was recrystallized from cyclohexane to give 86.9 g (0.44 mol) of 3-chloro-6-methoxy-1,2-benzisothiazole. The yield based on 6-methoxy-1,2-benzisothiazol-3-one was 87%.
Quantity
90.6 g
Type
reactant
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
89.2 g
Type
reactant
Reaction Step Two

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